S-Ethyl ethyl(propyl)carbamothioate S-Ethyl ethyl(propyl)carbamothioate
Brand Name: Vulcanchem
CAS No.: 88461-36-3
VCID: VC19271639
InChI: InChI=1S/C8H17NOS/c1-4-7-9(5-2)8(10)11-6-3/h4-7H2,1-3H3
SMILES:
Molecular Formula: C8H17NOS
Molecular Weight: 175.29 g/mol

S-Ethyl ethyl(propyl)carbamothioate

CAS No.: 88461-36-3

Cat. No.: VC19271639

Molecular Formula: C8H17NOS

Molecular Weight: 175.29 g/mol

* For research use only. Not for human or veterinary use.

S-Ethyl ethyl(propyl)carbamothioate - 88461-36-3

Specification

CAS No. 88461-36-3
Molecular Formula C8H17NOS
Molecular Weight 175.29 g/mol
IUPAC Name S-ethyl N-ethyl-N-propylcarbamothioate
Standard InChI InChI=1S/C8H17NOS/c1-4-7-9(5-2)8(10)11-6-3/h4-7H2,1-3H3
Standard InChI Key AHQNVPDJSKNWHL-UHFFFAOYSA-N
Canonical SMILES CCCN(CC)C(=O)SCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a carbamothioate backbone with ethyl and propyl substituents on the nitrogen atom and an S-ethyl group attached to the thiocarbonyl sulfur. Its IUPAC name, S-ethyl N-ethyl-N-propylcarbamothioate, reflects this arrangement. The canonical SMILES representation (CCCN(CC)C(=O)SCC) and InChIKey (AHQNVPDJSKNWHL-UHFFFAOYSA-N) provide precise stereochemical descriptors.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₇NOS
Molecular Weight175.29 g/mol
CAS Registry Number88461-36-3
DSSTox Substance IDDTXSID60553224
SMILESCCCN(CC)C(=O)SCC
InChIKeyAHQNVPDJSKNWHL-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, computational descriptors predict physicochemical behavior. The octanol-water partition coefficient (log P), a critical determinant of environmental mobility, can be extrapolated from analogous thiocarbamates like EPTC (log P = 3.21) . Molecular dynamics simulations of similar compounds suggest moderate hydrophobicity, favoring membrane permeability in biological systems .

Synthesis and Industrial Production

Synthetic Pathways

Thiocarbamates are typically synthesized via reactions between amines and thiocarbonylating agents. A plausible route for S-ethyl ethyl(propyl)carbamothioate involves:

  • Formation of the carbamoyl chloride: Reaction of ethylpropylamine with phosgene.

  • Thiocarbonylation: Treatment with potassium ethyl xanthogenate to introduce the thiocarbamate group .

The synthesis of EPTC, a structural analog, employs S-ethyl chloride and dipropylamine under basic conditions, suggesting adaptable methodologies for this compound .

Scalability and Purification

Industrial-scale production would likely utilize continuous-flow reactors to mitigate exothermic risks during amine-thiocarbonyl reactions. Chromatographic purification (e.g., silica gel chromatography) remains standard for isolating thiocarbamates, though distillation may suffice given the compound’s predicted volatility .

Functional Applications and Biological Activity

Table 2: Thiocarbamate Herbicide Comparison

CompoundCAS No.Molecular FormulaTarget OrganismsLog P
S-Ethyl ethyl(propyl)carbamothioate88461-36-3C₈H₁₇NOSNot Established~2.8*
EPTC759-94-4C₉H₁₉NOSAnnual grasses3.21
Pebulate1114-71-2C₁₀H₂₁NOSBroadleaf weeds3.45
*Estimated via quantitative structure-activity relationship (QSAR) modeling .

Toxicological and Environmental Considerations

Mammalian Toxicity

Thiocarbamates exhibit species-specific toxicity profiles. EPTC causes plasma cholinesterase (ChE) inhibition in dogs and cardiotoxicity in rats at subchronic doses . While no direct toxicological data exist for S-ethyl ethyl(propyl)carbamothioate, its metabolic pathway likely parallels EPTC, producing sulfoxide and sulfone metabolites that inhibit ChE .

Environmental Fate

The compound’s hydrolysis rate in aquatic systems depends on pH and temperature. EPTC degrades rapidly in alkaline conditions (t₁/₂ = 2–7 days), suggesting similar instability for this analog . Soil adsorption coefficients (Koc) for thiocarbamates range from 100–300 mL/g, indicating moderate mobility and leaching potential .

Regulatory Status and Research Gaps

S-Ethyl ethyl(propyl)carbamothioate lacks EPA registration as a pesticide, reflecting insufficient efficacy and safety data . Critical research needs include:

  • Mode of action studies: Elucidate enzymatic targets in plant and animal systems.

  • Ecotoxicology: Assess impacts on non-target organisms (e.g., aquatic invertebrates).

  • Metabolite profiling: Identify degradation products in soil and water matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator